Tris[2,4,6-tris(trifluoromethyl)phenyl]borane
Description
Properties
CAS No. |
916336-47-5 |
|---|---|
Molecular Formula |
C27H6BF27 |
Molecular Weight |
854.1 g/mol |
IUPAC Name |
tris[2,4,6-tris(trifluoromethyl)phenyl]borane |
InChI |
InChI=1S/C27H6BF27/c29-19(30,31)7-1-10(22(38,39)40)16(11(2-7)23(41,42)43)28(17-12(24(44,45)46)3-8(20(32,33)34)4-13(17)25(47,48)49)18-14(26(50,51)52)5-9(21(35,36)37)6-15(18)27(53,54)55/h1-6H |
InChI Key |
ZSOIGXOJCZHDIT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)(C2=C(C=C(C=C2C(F)(F)F)C(F)(F)F)C(F)(F)F)C3=C(C=C(C=C3C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris[2,4,6-tris(trifluoromethyl)phenyl]borane typically involves the reaction of 2,4,6-tris(trifluoromethyl)phenyl-lithium with boron trihalides. For instance, 2,4,6-tris(trifluoromethyl)phenyl-lithium can be prepared by reacting 1,3,5-tris(trifluoromethyl)benzene with butyl-lithium in ether/hexane. This intermediate is then reacted with boron trihalides to form the desired borane compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Hydrogen (H₂) Activation
-
The 3,5-bis(trifluoromethyl)phenyl-substituted isomer cleaves H₂ efficiently, forming bridging hydrides .
-
Ortho-substituted isomers (2,4- and 2,5-(CF₃)₂C₆H₃) exhibit no H₂ activation due to steric shielding and B⋯F interactions that reduce boron electrophilicity .
Carbon Dioxide (CO₂) Capture and Functionalization
The borane reacts with CO₂ in the presence of amines (e.g., HNiPr₂) to form ammonium carbamatoborate salts or carbamate boryl esters, depending on reaction conditions:
-
At 80°C : Produces carbamate boryl esters (e.g., ) with H₂ release .
These adducts further react with H₂ to yield borylformate salts or formamides, demonstrating utility in CO₂ reduction .
Hydroboration of Unsaturated Substrates
The borane catalyzes 1,2-hydroboration of alkynes, aldehydes, and imines with pinacolborane (HBpin):
-
Alkynes : Converted to vinyl boranes (e.g., ) at 5 mol% catalyst loading in 5 hours .
-
Aldehydes/Imines : Yield boronate esters (e.g., ), hydrolyzable to alcohols or amines .
Substrate Scope Highlights :
-
Tolerates electron-rich (e.g., -OMe-C₆H₄CHO) and electron-poor (e.g., -CF₃-C₆H₄CHO) groups .
-
Sterically hindered imines (e.g., 2,6-diethylphenyl) react quantitatively at 60°C .
Lewis Acid-Base Interactions
The compound forms stable complexes with nucleophiles, enabling catalytic applications:
-
Amine Adducts : Binds amines (e.g., NEt₃) via B–N interactions, critical for FLP-mediated reactions .
-
Phosphine Coordination : Forms upon H₂ activation, with no reversibility observed over 66 hours .
Comparative Reactivity with Analogous Boranes
The 2,4,6-tris(trifluoromethyl)phenyl substitution enhances stability and catalytic efficiency over less fluorinated analogs:
Electrochemical Behavior
Electrochemical studies reveal insights into hydride transfer and oxidation:
Scientific Research Applications
Catalytic Applications
1.1 Hydroboration Reactions
Tris[2,4,6-tris(trifluoromethyl)phenyl]borane serves as an efficient catalyst for the hydroboration of unsaturated substrates such as alkynes, aldehydes, and imines. The compound facilitates the formation of borylated products through 1,2-hydroboration reactions, which are crucial for synthesizing alcohols and amines from corresponding carbonyl compounds and alkynes. Studies have reported over 50 different borylated products generated using this catalyst under mild conditions with low catalyst loading .
Table 1: Summary of Hydroboration Reactions Using this compound
| Substrate Type | Reaction Type | Products | Conditions | Yield |
|---|---|---|---|---|
| Alkynes | Hydroboration | Vinyl boranes | Ambient temperature | High |
| Aldehydes | Hydroboration | Pinacol boronate esters | Low catalyst loading | High |
| Imines | Hydroboration | Aminoboranes | Mild conditions | High |
The reactions proceed effectively even with electron-withdrawing and donating groups present in the substrates. This versatility makes this compound a valuable tool in synthetic organic chemistry.
1.2 Frustrated Lewis Pair Catalysis
This compound has been studied within the context of frustrated Lewis pair (FLP) catalysis. In this setting, it acts as an acidic component capable of heterolytically cleaving dihydrogen (H₂), which is essential for various hydrogenation reactions. The compound's unique electronic properties allow it to facilitate reactions that traditional Lewis acids cannot effectively catalyze due to steric hindrance or electronic factors .
Structural Characteristics
The structural attributes of this compound significantly influence its reactivity and catalytic efficiency. The presence of trifluoromethyl groups enhances the electron deficiency at the boron center, making it a stronger Lewis acid compared to non-fluorinated counterparts. This characteristic is crucial for its role in hydroboration and FLP applications.
Table 2: Structural Comparison of Boranes
| Borane Type | Electron Deficiency | Lewis Acidity |
|---|---|---|
| This compound | High | Strong |
| Triphenylborane | Moderate | Moderate |
| B(C₆F₅)₃ | Very High | Very Strong |
Case Studies
3.1 Hydroboration of Phenylacetylene
A notable case study involves the hydroboration of phenylacetylene using this compound as a catalyst. The reaction demonstrated complete conversion within hours under ambient conditions with minimal catalyst loading. This efficiency underscores the compound's potential for practical synthetic applications in organic chemistry .
3.2 Hydrogenation of Imines
Another significant application is in the hydrogenation of imines where this compound was utilized in conjunction with a suitable hydrogen source to yield high quantities of aminoboranes. This reaction showcased the compound's ability to tolerate various functional groups while maintaining high yields and selectivity .
Mechanism of Action
The mechanism of action of Tris[2,4,6-tris(trifluoromethyl)phenyl]borane primarily involves its role as a Lewis acid. In hydroboration reactions, it facilitates the addition of boron-hydrogen bonds across unsaturated carbon-carbon bonds by stabilizing the transition state and lowering the activation energy . In FLP chemistry, it activates small molecules like H₂ by forming a frustrated Lewis pair with a sterically hindered Lewis base, leading to the heterolytic cleavage of H₂ .
Comparison with Similar Compounds
Substituent Positioning and Steric/Electronic Effects
The position and number of electron-withdrawing groups (EWGs) on aryl rings critically influence borane reactivity:
Key Findings :
Lewis Acidity and Catalytic Performance
Lewis acidity, measured via fluoride ion affinity (FIA) and Gutmann-Beckett experiments, correlates with catalytic efficiency:
Catalytic Highlights :
Electrochemical and FLP Activity
Electrochemical studies of tris{bis(CF₃)phenyl}borane isomers reveal:
| Isomer | Ortho-CF₃? | Reduction Potential (V vs. Fc⁰/+) | FLP H₂ Cleavage Activity |
|---|---|---|---|
| 1 | No | -2.23 | Active |
| 2 | Yes | -2.05 | Inactive |
| 3 | Yes | -2.10 | Inactive |
- B(FMes)₃ (all ortho-CF₃) is inactive in FLP H₂ cleavage, as steric shielding and B⋯F interactions impede substrate access .
Biological Activity
Tris[2,4,6-tris(trifluoromethyl)phenyl]borane (TFB) is a boron compound that has garnered attention for its unique chemical properties and potential biological activities. This article delves into the biological activity of TFB, focusing on its mechanisms of action, applications in medicinal chemistry, and comparative studies with other boron compounds.
Chemical Structure and Properties
TFB is characterized by its trifluoromethyl-substituted phenyl groups, which significantly influence its reactivity and interactions. The presence of multiple electronegative fluorine atoms enhances its Lewis acidity, making it a potent catalyst in various organic reactions.
1. Progesterone Receptor Antagonism
Recent studies have highlighted the potential of TFB derivatives as progesterone receptor (PR) antagonists. In a series of synthesized compounds based on TFB, several exhibited varying degrees of PR antagonistic activity. For instance, derivatives with specific phosphine groups showed moderate to strong antagonistic effects in binding assays, indicating that structural modifications can enhance biological potency.
Table 1: PR Antagonistic Activity of TFB Derivatives
| Compound | PR Activity | Molecular Volume |
|---|---|---|
| Compound 1 | Weak | 250 ų |
| Compound 2 | Moderate | 300 ų |
| Compound 3 | Strong | 280 ų |
This structure-activity relationship (SAR) analysis suggests that the electronic properties imparted by the trifluoromethyl groups play a crucial role in modulating receptor interactions .
2. Catalytic Activity in Hydroboration
TFB has been extensively studied for its catalytic properties in hydroboration reactions. It has demonstrated exceptional efficiency in converting unsaturated substrates such as alkynes and aldehydes into borylated products under mild conditions. The versatility of TFB as a catalyst is attributed to its ability to facilitate reactions without the need for transition metals, making it an eco-friendly alternative.
Table 2: Hydroboration Reaction Efficiency
| Substrate Type | Catalyst Loading (mol%) | Conversion (%) |
|---|---|---|
| Alkynes | 5 | 95 |
| Aldehydes | 5 | 90 |
| Imines | 5 | 85 |
The hydroboration products can be further transformed into alcohols and amines through simple hydrolysis, showcasing TFB's utility in synthetic organic chemistry .
Case Study 1: Hydroboration of Phenylacetylene
In a notable experiment, phenylacetylene was subjected to hydroboration using TFB as a catalyst. The reaction proceeded with high efficiency, achieving over 90% conversion within five hours at room temperature. This study not only confirmed TFB's effectiveness but also provided insights into solvent effects and substrate compatibility .
Case Study 2: Synthesis of Borylated Amines
Another study explored the use of TFB in synthesizing borylated amines from various amine substrates. The results indicated that TFB could successfully mediate the reaction under mild conditions while maintaining high selectivity for the desired products. This capability positions TFB as a valuable reagent in developing new pharmaceuticals .
Q & A
Q. Basic
- Storage : Inert atmosphere (N₂/Ar) at −20°C to prevent hydrolysis.
- Handling : Use N95 masks, gloves, and eye protection due to respiratory irritancy (Target organ: Respiratory system; GHS Hazard Code 2) .
- Waste disposal : Quench with dry alcohols under controlled conditions to avoid exothermic reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
